4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Description
4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide scaffold linked to a 5-chloro-4-methyl-1,3-benzothiazol-2-yl group. The sulfamoyl moiety at the 4-position of the benzamide is substituted with butyl and methyl groups, conferring distinct steric and electronic properties.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2/c1-4-5-12-24(3)29(26,27)15-8-6-14(7-9-15)19(25)23-20-22-18-13(2)16(21)10-11-17(18)28-20/h6-11H,4-5,12H2,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXCPWICBLUETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the benzothiazole ring can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Benzamide Group: This step involves the reaction of the chlorinated benzothiazole with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Sulfonamide Formation: The final step includes the reaction of the benzamide derivative with butylmethylamine and a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of the chlorine atom with nucleophiles like methoxide or amine groups.
Scientific Research Applications
4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Studies: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to the disruption of critical biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Key Structural Features :
- Benzothiazole Core: The 1,3-benzothiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in π-π stacking interactions.
- Chloro-Methyl Substituent : The 5-chloro-4-methyl group on the benzothiazole may influence steric hindrance and electronic distribution.
Comparison with Similar Compounds
Structural Analogs in Antifungal Research
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are 1,3,4-oxadiazole derivatives with demonstrated antifungal activity against Candida albicans via thioredoxin reductase inhibition .
| Feature | Target Compound | LMM5 | LMM11 |
|---|---|---|---|
| Core Structure | Benzothiazole | 1,3,4-Oxadiazole | 1,3,4-Oxadiazole |
| Sulfamoyl Group | Butyl/Methyl | Benzyl/Methyl | Cyclohexyl/Ethyl |
| Linked Substituent | 5-Chloro-4-methyl-benzothiazole | 4-Methoxyphenylmethyl | Furan-2-yl |
| Activity | Not reported | Antifungal (IC₅₀: 12 µM) | Antifungal (IC₅₀: 8 µM) |
Key Differences :
- The benzothiazole core in the target compound may confer greater metabolic stability compared to the oxadiazole in LMM5/LMM11.
- Bulkier sulfamoyl groups (e.g., cyclohexyl in LMM11) may reduce solubility but enhance target binding affinity.
Benzothiazole-Benzoxazole Hybrids
A compound from , N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide, features a benzothiazole linked to a benzoxazole via a butanamide bridge.
Implications :
Thiazol-2-yl Benzamide Derivatives
Compounds such as N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide () modulate plant growth, highlighting the versatility of the benzamide-thiazole scaffold .
| Feature | Target Compound | Compound |
|---|---|---|
| Core Structure | Benzothiazole-Benzamide | Thiazole-Benzamide |
| Substituent | 5-Chloro-4-methyl | 4-Methylphenyl |
| Activity | Not reported | Plant growth modulation (129% efficacy) |
Structural Insights :
- Chlorine substitution in the target compound may enhance lipophilicity compared to the methylphenyl group in the thiazole analog.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
